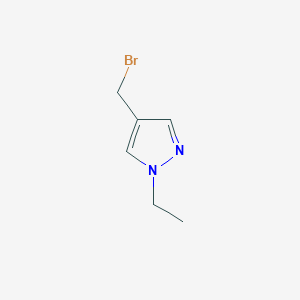
Fmoc-l-thyroxine
Vue d'ensemble
Description
Fmoc-l-thyroxine is a useful research compound. Its molecular formula is C30H21I4NO6 and its molecular weight is 999.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thyroxine Metabolism and Cardiovascular Risk
Research has explored the effects of L-thyroxine on cardiovascular risk factors and endothelial function. A study by Razvi et al. (2007) found that L-thyroxine treatment significantly improved cardiovascular risk factors and symptoms of tiredness in patients with subclinical hypothyroidism. This improvement was related to increased levels of free T4 concentration (Razvi et al., 2007).
Endocrine Disruption
Patisaul et al. (2013) investigated the endocrine-disrupting effects of Firemaster® 550, a fire retardant, on rats. This study showed that components of FM 550 accumulated in tissues and induced endocrine changes including increased serum thyroxine levels (Patisaul et al., 2013).
Thyroxine and Beta-Adrenergic Receptors
A study by Williams et al. (1977) demonstrated that thyroid hormones like thyroxine can regulate the number of cardiac beta-adrenergic receptors. This regulation might be responsible for enhanced catecholamine sensitivity in hyperthyroid states (Williams et al., 1977).
Thyroid Hormone Metabolism in Glial Cells
Courtin et al. (1986) studied the metabolism of thyroxine in cultured glial cells. This research highlighted the active deiodination of T4 to T3 in glial cell cultures, showing the cells' ability to metabolize thyroid hormones (Courtin et al., 1986).
Thyroxine's Influence on β-Adrenoceptors and Calcium Channels
Hawthorn et al. (1988) explored the influence of thyroid hormone on β-adrenoceptors and calcium channels. Their findings indicated significant changes in receptor density following thyroxine treatment, reflecting thyroid hormone's impact on these channels (Hawthorn et al., 1988).
Phthalates' Influence on Thyroxine Levels
Janjua et al. (2007) conducted a study to assess if certain phthalates and parabens could influence endogenous reproductive and thyroid hormone levels, including thyroxine, after topical application (Janjua et al., 2007).
Thyroxine Metabolism in Neuron-Enriched Cultures
Courtin et al. (1988) also researched the metabolism of thyroxine in neuron-enriched cultures from embryonic rat brain cells. They found that T4 is metabolized to T3 in astrocytes, taken up by neurons, and binds to nuclear receptors (Courtin et al., 1988).
Thyroxine and Oestrogen Receptor Concentrations
Altschuler et al. (1988) studied the effects of thyroxine on oestrogen receptors in the anterior pituitary gland and hypothalamus of rats, observing significant changes in receptor concentrations due to thyroxine (Altschuler et al., 1988).
Thyroxine's Influence on Neutrophil Functions
Aoyagi et al. (1991) investigated the action of iodinated thyronines, including thyroxine, on human neutrophils. They found that thyroxine can inhibit certain neutrophil functions, suggesting extranuclear actions of the hormone (Aoyagi et al., 1991).
Thyroxine Variation in Mennonites
Martin and Crawford (1998) analyzed the genetic and environmental components of thyroxine variation in Mennonites, revealing significant differences based on sex and community affiliation (Martin & Crawford, 1998).
Unique PPARgamma Ligand and Thyroxine
Rocchi et al. (2001) discovered that FMOC-L-Leucine, a unique PPARgamma ligand, influences the receptor interaction differently from other nuclear receptor ligands and affects insulin sensitivity, potentially related to thyroxine metabolism (Rocchi et al., 2001).
Nonenzymatic Deiodination of Thyroid Hormones
Reinwein and Rall (1966) conducted a study on the nonenzymatic deiodination of thyroid hormones, providing insights into the chemical processes involving thyroxine (Reinwein & Rall, 1966).
Basal Metabolic Rate and Thyroxine
Johnstone et al. (2005) explored factors influencing the basal metabolic rate, including the role of thyroxine. They found that both fat-free mass and fat mass contribute significantly to basal metabolic rate, with thyroxine playing a role in men (Johnstone et al., 2005).
Thyroxine for Improved Pharmaceutical Formulations
Lakkakula et al. (2012) investigated the inclusion complex of L-thyroxine with gamma cyclodextrin to improve oral delivery and pharmaceutical formulations (Lakkakula et al., 2012).
Lymphocyte Nuclear Binding in Thyroid Conditions
Liewendahl et al. (1978) studied the binding of thyroxine to lymphocyte nuclei in subjects with various thyroid conditions, providing insights into thyroxine's role in cellular processes (Liewendahl et al., 1978).
FMN-Dependent Thyroxine Deiodinase
Yamamoto et al. (1960) focused on the properties of an FMN-dependent thyroxine deiodinase in rat liver, highlighting a significant aspect of thyroxine metabolism (Yamamoto et al., 1960).
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21I4NO6/c31-22-12-16(13-23(32)27(22)36)41-28-24(33)9-15(10-25(28)34)11-26(29(37)38)35-30(39)40-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21,26,36H,11,14H2,(H,35,39)(H,37,38)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGNSLHQIJXLGJ-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21I4NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3242457.png)










